molecular formula C6H13F3NO3P B2494028 Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate CAS No. 129416-29-1

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate

Cat. No.: B2494028
CAS No.: 129416-29-1
M. Wt: 235.143
InChI Key: BPFUBLZRCYWAEB-UHFFFAOYSA-N
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Description

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate (CAS: 97988-85-7) is a fluorinated aminophosphonate with a trifluoromethyl group adjacent to an amino-phosphonate backbone. It serves as a versatile small-molecule scaffold in medicinal and synthetic chemistry due to its electron-withdrawing trifluoroethyl group and nucleophilic amino moiety. The compound is typically synthesized via cyclization of alkene-tethered trifluoroacetimidoyl chlorides with trialkyl phosphites, yielding moderate to good efficiencies (82% corrected yield) . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUBLZRCYWAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethylated amine. One common method includes the use of diethyl phosphite and 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate has been investigated for its role in synthesizing biologically active molecules. Its unique trifluoroethyl group enhances the lipophilicity and metabolic stability of compounds, making it a valuable building block in drug development.

Synthesis of Bioactive Compounds

  • Aminophosphonates : The compound serves as a precursor for aminophosphonates, which are known for their anti-cancer and anti-viral properties. The introduction of the trifluoroethyl group is believed to improve the bioactivity of these derivatives .
  • Pharmaceutical Intermediates : It has been used in the synthesis of various pharmaceutical intermediates that exhibit significant therapeutic effects due to their enhanced interaction with biological targets .

Agricultural Applications

The incorporation of fluorinated compounds like this compound into agrochemicals has been shown to improve efficacy and selectivity.

Development of Herbicides and Pesticides

  • Enhanced Efficacy : Fluorination often leads to improved herbicidal activity by modifying the physicochemical properties of active ingredients, such as increasing lipophilicity and water solubility . This modification allows for better absorption and effectiveness against target pests.
  • Selective Crop Protection : The compound's ability to fine-tune the properties of agrochemicals can lead to more selective crop protection agents, minimizing harm to non-target species and promoting environmental sustainability .

Chemical Research Applications

This compound is also utilized in various chemical research settings.

Organic Synthesis

  • Building Block for Complex Molecules : It is employed as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures through various reaction pathways .
  • Reagent in Chemical Reactions : The compound acts as a reagent in reactions such as nucleophilic substitutions and condensations, contributing to the formation of diverse chemical entities .

Synthesis of Trifluoromethylated Compounds

A study demonstrated the successful application of this compound in synthesizing Z-unsaturated amides through its reaction with aldehydes. This method showcased high yields and selectivity, highlighting its utility in creating valuable intermediates for further pharmaceutical development .

Fluorinated Drug Development

Research has indicated that fluorinated compounds are increasingly prevalent in modern pharmaceuticals. This compound contributes to this trend by enhancing the bioactivity and metabolic stability of drug candidates . Its incorporation into drug design has been linked to improved therapeutic outcomes.

Data Tables

Application AreaSpecific UseImpact
Medicinal ChemistryPrecursor for aminophosphonatesAnti-cancer and anti-viral properties
Agricultural ChemistryDevelopment of herbicidesEnhanced efficacy and selectivity
Chemical ResearchBuilding block for organic synthesisFacilitates complex molecular architectures

Mechanism of Action

The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phosphonate ester can participate in covalent bonding with enzymes or other proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Phosphonate Derivatives

Diethyl (1-Amino-2,2-difluoro-2-(pyridinyl)ethyl)phosphonates (7a–c)
  • Structure : Contains a difluoroethyl group and a pyridinyl ring.
  • Synthesis: Generated via borane-dimethyl sulfide reduction of iminophosphonates at −30°C .
  • Applications: Noted for modular synthesis of heterocycles but lacks explicit antitumor data reported for trifluoroethyl analogs .
Dimethyl [(1R)-2,2,2-trichloro-1-hydroxyethyl]phosphonate (Trichlorfon)
  • Structure : Chlorinated analog with a hydroxyethyl group.
  • Synthesis : Derived from dimethyl phosphite and chloral .
  • Key Differences: Trichlorfon’s trichloromethyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the amino group in the trifluoroethyl compound. Used as an insecticide, contrasting with the trifluoroethyl compound’s focus on pharmaceutical scaffolds .

Non-Fluorinated Aminophosphonates

Diethyl (1-Amino-2,2-dimethoxypropyl)phosphonate (4f)
  • Structure : Methoxy groups replace trifluoro substituents.
  • Synthesis: Produced via azirine ring-opening in methanol or ethanol .
  • Key Differences :
    • Methoxy groups are electron-donating, increasing nucleophilicity at the phosphorus center.
    • Exists as an oil, whereas the trifluoroethyl compound’s hydrochloride salt is a solid, highlighting crystallinity differences .
Diethyl 2-Oxo-2-arylethylphosphonates (13–18)
  • Structure: Aryl ketone moieties instead of amino-trifluoroethyl groups.
  • Synthesis: Prepared from 2-bromo-1-aryl-ethanones and triethyl phosphite at 80°C .
  • Key Differences: Lack of amino group eliminates hydrogen-bonding capability, reducing solubility in polar solvents. Applications focus on intermediates for heterocycles rather than bioactive molecules .

Protective Group Strategies

Diethyl Methylformylphosphonate Dimethylhydrazone (1)
  • Structure : Features a dimethylhydrazone-protected carbonyl.
  • Synthesis : Utilizes carbonyl protection for controlled homologation reactions .
  • Key Differences :
    • The hydrazone group enables reversible deprotection, a feature absent in the trifluoroethyl compound unless chemically modified.
    • Primarily used for two-carbon chain elongation, contrasting with the trifluoroethyl compound’s role as a terminal building block .

Biological Activity

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is a phosphonate compound that has garnered attention for its unique biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by a phosphonate group attached to a trifluoroethyl moiety. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity. The synthesis of this compound typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under controlled conditions to ensure high yields and purity.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit serine hydrolases. The elongated P—C bond length (1.8797 Å) observed in this compound contributes to its lability and propensity to organophosphorylate these enzymes, leading to significant physiological effects .

  • Mechanism : The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex that disrupts normal enzymatic activity. This can affect various metabolic pathways within cells.

Antimicrobial Properties

Research indicates that phosphonates like this compound exhibit antimicrobial properties. They act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism. This action can hinder the growth of bacteria and fungi .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition of Amino Acid Metabolism : A study highlighted that aminophosphonic acids could inhibit key enzymes in amino acid metabolism, affecting cellular physiological activities . This suggests a potential application in controlling microbial growth by targeting metabolic pathways.
  • Synthesis and Activity Correlation : Research showed that variations in the synthesis process could lead to differences in biological activity. For instance, optimizing reaction conditions for enantioselectivity resulted in compounds with enhanced inhibitory effects on serine hydrolases .
  • Fluorinated Phosphonates : The introduction of fluorine atoms has been shown to enhance the lipophilicity and bioavailability of phosphonates. This property is crucial for their effectiveness as pharmaceuticals .

Comparative Analysis

The following table summarizes key attributes and findings related to this compound compared to other phosphonates:

Property/CompoundThis compoundOther Phosphonates
P—C Bond Length 1.8797 ÅVaries (typically shorter)
Enzyme Target Serine hydrolasesVarious (depends on structure)
Biological Activity Antimicrobial; enzyme inhibitionAntimicrobial; herbicidal
Fluorination Effect Enhanced activity due to trifluoromethyl groupVaries; generally increases potency
Synthesis Method Diethyl phosphite + 1-amino-2,2,2-trifluoroethanolVaries widely

Q & A

Basic: What synthetic methodologies are commonly employed for Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate?

Methodological Answer:
The compound is typically synthesized via click chemistry (azide-alkyne cycloaddition) or Steglich esterification . For example:

  • Click Chemistry : Condensation of diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under Cu(I) catalysis yields regioisomerically pure products with high yields .
  • Steglich Protocol : Esterification using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) enables efficient coupling of phosphonate intermediates with trifluoroethanol .

Advanced: How can reaction conditions be optimized to address low yields or regioselectivity issues?

Methodological Answer:
Key factors include:

  • Catalyst Selection : DMAP in Steglich esterification enhances reaction efficiency by activating the carbodiimide reagent .
  • Reagent Stoichiometry : Using excess nucleophiles (e.g., 3.0 equivalents of 2-aminobutan-1-ol) improves cyclization yields in aziridine-phosphonate syntheses .
  • Temperature Control : Refluxing in acetonitrile (80–85°C) promotes complete conversion in multi-step reactions .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1D/2D NMR : Assignments of proton and carbon signals via COSY, HSQC, and HMBC resolve regioisomeric ambiguities. For example, ¹H-¹³C correlations confirm the triazole linkage in click-derived products .
  • ³¹P NMR : A singlet near δ 20–25 ppm (referenced to 85% H₃PO₄) confirms the phosphonate moiety. Coupling constants (e.g., ³Jₚ₋H) help identify neighboring groups .

Advanced: How to resolve contradictory NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR : HSQC/HMBC correlations differentiate between similar structures (e.g., distinguishing 1,2,3-triazole regioisomers) .
  • Comparative Analysis : Cross-reference observed ³¹P chemical shifts with established ranges for phosphonates (δ 15–30 ppm for dialkyl esters) .
  • Decoupling Experiments : ¹H-decoupled ³¹P NMR simplifies spectra by removing splitting from adjacent protons .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Biological Probes : Used in evaluating anticorrosive or antimicrobial activities due to the trifluoroethyl group’s electronegativity .
  • Drug Design : Serves as a bioisostere for phosphate groups in enzyme inhibitors, leveraging its hydrolytic stability .

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light, humidity, or elevated temperatures (e.g., 40°C) and monitor via HPLC or NMR for decomposition products .
  • Safety Data Guidelines : Follow protocols for phosphonate esters, which degrade into toxic byproducts (e.g., HF) under acidic conditions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Employ fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize hydrolysis .

Advanced: How to design neurotoxicity assays for structurally related phosphonates?

Methodological Answer:

  • In Vitro Models : Use SH-SY5Y neuronal cells to assess cytotoxicity and mitochondrial dysfunction. Compare with positive controls (e.g., organophosphates) .
  • Structural Analogs : Cross-reference toxicological data from compounds like diethyl [[3,5-di-tert-butyl-4-hydroxyphenyl]methyl]phosphonate, which shares similar reactivity .

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